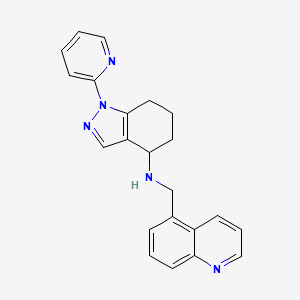
1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme being targeted. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, making this compound a promising candidate for the development of anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their biochemical and physiological effects. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in experiments.
Direcciones Futuras
There are numerous future directions for research involving 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer. Another area of research involves the investigation of its potential as a tool for studying the role of specific enzymes in disease development. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through a multi-step process. The first step involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde to form an imine intermediate. This intermediate is then reacted with 5-chloro-2-nitrobenzaldehyde to form a second intermediate. The final step involves the reduction of the nitro group using palladium on carbon to yield the desired product.
Aplicaciones Científicas De Investigación
1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Researchers have investigated its ability to inhibit the activity of certain enzymes, such as protein kinases, which are involved in the development of various diseases, including cancer.
Propiedades
IUPAC Name |
1-pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-2-12-24-22(11-1)27-21-10-4-9-20(18(21)15-26-27)25-14-16-6-3-8-19-17(16)7-5-13-23-19/h1-3,5-8,11-13,15,20,25H,4,9-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHQVYMZRJDMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=C5C=CC=NC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6082222.png)

![methyl 4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B6082245.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(1H-pyrazol-3-ylmethyl)methanamine](/img/structure/B6082253.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6082260.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6082268.png)
![10-[2-(3-methylphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B6082273.png)
![N-cyclopentyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6082279.png)
![(3-cyclohexen-1-ylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6082281.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)

![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(4-fluorobenzyl)morpholine](/img/structure/B6082305.png)
![7-[(3-chlorophenyl)(hydroxy)acetyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6082311.png)